MAO-B Selective Inhibition: 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one vs. MAO-A Isoform
The compound exhibits potent and selective inhibition of human monoamine oxidase B (MAO-B) with an IC50 of 215 nM in human microsomal MAO-B expressed in baculovirus-infected BTI-TN-5B1-4 cells, assessed via reduction in 4-hydroxyquinoline formation [1]. In contrast, inhibition of MAO-A under comparable assay conditions (kynuramine conversion to 4-hydroxyquinoline, 20-minute incubation, fluorescence detection) yields an IC50 > 100,000 nM, indicating negligible MAO-A activity [2].
| Evidence Dimension | IC50 for enzyme inhibition |
|---|---|
| Target Compound Data | 215 nM (MAO-B) |
| Comparator Or Baseline | MAO-A: >100,000 nM |
| Quantified Difference | Selectivity ratio (MAO-A IC50 / MAO-B IC50) > 465-fold |
| Conditions | Human recombinant MAO-B expressed in insect cells; human MAO-A; substrate: kynuramine; detection: 4-hydroxyquinoline fluorescence |
Why This Matters
This >465-fold selectivity index defines the compound's utility in MAO-B-specific research applications where avoiding MAO-A off-target activity is essential for interpreting neuroprotective or dopaminergic pathway studies.
- [1] BindingDB. BDBM50504744 (CHEMBL4514607). Inhibition of human microsomal MAO-B expressed in baculovirus infected BTI-TN-5B1-4 cells; IC50: 215 nM. View Source
- [2] BindingDB. BDBM50401981 (CHEMBL1575961). Inhibition of MAO-A assessed as inhibition of kynuramine conversion to 4-hydroxyquinoline after 20 mins by fluorescence assay; IC50 > 1.00E+5 nM. View Source
